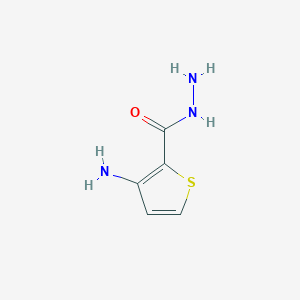

3-Aminothiophene-2-carbohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

3-aminothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLNRCFUWGEIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of 3-aminothiophene-2-carbohydrazide, both ¹H and ¹³C NMR are routinely employed to confirm their synthesized structures. scielo.brresearchgate.net

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 3-amino-4-methylthiophene-2-carbohydrazide, the spectrum is expected to show distinct signals for the protons of the methyl group, the thiophene (B33073) ring, the amino group, and the carbohydrazide (B1668358) moiety.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the amino group (NH₂) and the hydrazide (NH and NH₂) will appear as broad singlets that are exchangeable with D₂O. The thiophene ring proton is expected in the aromatic region, and the methyl group protons will appear in the upfield region.

Table 1: ¹H NMR Spectral Data of 3-amino-4-methylthiophene-2-carbohydrazide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.1 | Singlet | 3H |

| Thiophene-H | ~7.5 | Singlet | 1H |

| NH₂ (amino) | Varies | Broad Singlet | 2H |

| NH (hydrazide) | Varies | Broad Singlet | 1H |

| NH₂ (hydrazide) | Varies | Broad Singlet | 2H |

Note: The chemical shifts for NH and NH₂ protons can vary depending on the solvent and concentration. Data is inferred from typical values for similar structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of 3-amino-4-methylthiophene-2-carbohydrazide will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², C=O).

The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal due to the deshielding effect of the oxygen atom. The sp² carbons of the thiophene ring will appear in the aromatic region, while the sp³ carbon of the methyl group will be found in the upfield region of the spectrum. The assignment of the thiophene ring carbons can be aided by computational predictions and comparison with related structures.

Table 2: ¹³C NMR Spectral Data of 3-amino-4-methylthiophene-2-carbohydrazide

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | ~165 |

| C (Thiophene) | ~150 (C-NH₂) |

| C (Thiophene) | ~125 (C-H) |

| C (Thiophene) | ~120 (C-CH₃) |

| C (Thiophene) | ~110 (C-C=O) |

| CH₃ | ~15 |

Note: The chemical shifts are approximate values based on related thiophene structures and general principles of ¹³C NMR spectroscopy. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

Key vibrational modes include the stretching and bending of N-H bonds in the amino and hydrazide groups, the C=O stretching of the carbohydrazide, and the vibrations of the thiophene ring. The presence of sharp bands in the region of 3100-3500 cm⁻¹ is indicative of the N-H stretching vibrations. A strong absorption band around 1620-1680 cm⁻¹ is characteristic of the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for 3-amino-4-methylthiophene-2-acylcarbohydrazones

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H stretching (asymmetric NH₂) | ~3464 | Medium-Strong |

| N-H stretching (symmetric NH₂) | ~3327 | Medium-Strong |

| N-H stretching (hydrazide) | ~3136 | Medium |

| C-H stretching (methyl) | ~2916 | Weak-Medium |

| C=O stretching (amide I) | ~1617 | Strong |

| C=N stretching (imine) | ~1588 | Medium-Strong |

| N-H bending | ~1547 | Medium |

| C=C stretching (thiophene ring) | ~1442 | Medium |

Note: Data is based on a representative derivative, (E)-3-amino-N'-(furan-2-ylmethylene)-4-methylthiophene-2-carbohydrazide. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound, techniques such as electrospray ionization (ESI) can be used to generate the protonated molecular ion [M+H]⁺.

The fragmentation of the molecular ion will typically involve the cleavage of the weaker bonds, such as the N-N bond of the hydrazide or the bond between the thiophene ring and the carbohydrazide group. The analysis of the resulting fragment ions can provide valuable information for confirming the molecular structure.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Stereochemistry

For instance, X-ray diffraction studies on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives have been instrumental in elucidating their solid-state conformation. scielo.brresearchgate.net These studies have revealed details about the planarity of the thiophene ring and the conformation of the acylhydrazone side chain. researchgate.net

In derivatives of this compound that are further reacted to form Schiff bases (imines), X-ray diffraction is crucial for the unequivocal determination of the stereochemistry around the C=N double bond. These imines can exist as either E or Z isomers.

X-ray powder diffraction (XRPD) studies on a derivative of 3-amino-4-methylthiophene-2-carbohydrazide confirmed the relative configuration of the imine double bond. scielo.brresearchgate.net Such analyses are critical in structure-activity relationship studies where the biological activity of a compound may be dependent on its specific stereoisomeric form. These studies have also shed light on the conformation of the amide subunit within the crystal structure. scielo.brresearchgate.net

Crystal System and Space Group Determination

Table 1: Crystallographic Data for Related Thiophene and Pyrazine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl 3-aminothiophene-2-carboxylate | Monoclinic | P21/c | mdpi.com |

| Thiophene–carbohydrazide–pyridine derivatives | - | - | nih.gov |

Note: The table presents data for compounds structurally related to this compound to provide a comparative context for its potential crystallographic properties.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

For thiophene–carbohydrazide–pyridine derivatives, the hydrazide N—H group is involved in intramolecular N—H⋯N interactions, which results in the formation of an S(5) ring motif researchgate.net. It is highly probable that this compound exhibits similar hydrogen bonding patterns, with the amino (-NH2) and hydrazide (-NHNH2) groups acting as hydrogen bond donors and the carbonyl oxygen and the nitrogen atoms of the amino and hydrazide groups acting as acceptors. These interactions are fundamental to the supramolecular assembly of the compound in the solid state.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Type of Interaction | Donor | Acceptor |

|---|---|---|

| Intermolecular | N-H (amino) | O=C (carbonyl) |

| Intermolecular | N-H (hydrazide) | N (amino) |

| Intermolecular | N-H (hydrazide) | O=C (carbonyl) |

Note: This table outlines the likely hydrogen bonding interactions based on the functional groups present in the molecule and data from related structures.

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of thiophenic compounds. While a specific HPLC method for this compound is not detailed in the available search results, a fast HPLC-UV method has been developed for the simultaneous determination of other thiophenic compounds like dibenzothiophene (B1670422) (DBT), DBT-sulfone, and 4,6-dimethyl-dibenzothiophene (4,6-DMDBT) mdpi.com. This method utilizes a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, demonstrating the applicability of reversed-phase HPLC for the analysis of such compounds mdpi.com. A similar approach could be adapted for the purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative purity analysis and for monitoring the progress of chemical reactions. nih.govanalyticaltoxicology.com For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A suitable mobile phase, likely a mixture of a polar and a non-polar solvent, would be selected to achieve good separation of the compound from potential impurities. Visualization of the spots on the TLC plate can be achieved under UV light, as thiophene derivatives often exhibit UV absorbance. nih.gov For compounds with poor UV absorbance, derivatization reagents can be employed to produce colored or fluorescent spots, enhancing detection. labinsights.nl

Table 3: General Parameters for Chromatographic Purity Assessment

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water | UV Detector |

Note: This table provides typical parameters that could be used as a starting point for developing specific HPLC and TLC methods for the purity assessment of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of the molecule. These studies help in predicting its behavior and characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com

For a related compound, methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO were found to be delocalized over the thiophene (B33073) ring. mdpi.com The nitrogen atoms of the amino group contributed significantly (27.9%) to the HOMO, while the carbon atoms of the carboxyl group had a notable contribution (14.3%) to the LUMO. mdpi.com A small HOMO-LUMO gap suggests that a molecule has low kinetic stability and high chemical reactivity, indicating it can be easily excited. mdpi.com Analysis of these orbitals helps in predicting how the molecule will interact with other species. nih.govwikipedia.org

| Parameter | Value (eV) | Implication |

| E_HOMO | - | Energy of the highest occupied molecular orbital |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.537 eV (for matc*) | Low kinetic stability, high chemical reactivity mdpi.com |

*Data for the related compound methyl-3-aminothiophene-2-carboxylate (matc).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comproteopedia.org The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. mdpi.comresearchgate.net Green areas correspond to neutral potential.

In studies of similar thiophene derivatives, MEP maps show that the negative potential (red) is often localized on electronegative atoms like oxygen (from the carbonyl group) and nitrogen, making them the most favorable sites for interaction with positively charged species. mdpi.comresearchgate.net Conversely, the positive potential (blue) is usually found around the hydrogen atoms of the amino group, indicating these are likely sites for nucleophilic interaction. researchgate.net

For thiophene-2-carbohydrazide (B147627), NBO analysis has been used to study the stability arising from hyperconjugative interactions and charge delocalization. nih.gov These calculations quantify the energy of these interactions, providing insight into intramolecular hydrogen bonding and other stabilizing effects. The analysis can identify significant orbital overlaps, such as those between lone pair orbitals of oxygen or nitrogen atoms and the antibonding orbitals of neighboring bonds, which stabilize the molecular structure.

The distribution of atomic charges within a molecule is critical for understanding its electrostatic interactions and chemical behavior. Methods like Mulliken and Natural Population Analysis (NPA) are used to calculate the charges on individual atoms based on the DFT-computed electronic wavefunction. researchgate.net These charges help in identifying reactive sites and understanding the molecule's dipole moment.

Furthermore, computational methods can predict key thermodynamic parameters. For thiophene-2-carbohydrazide, DFT calculations have been used to determine properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net These parameters are essential for understanding the molecule's stability and predicting the feasibility and spontaneity of chemical reactions it might undergo.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of 3-Aminothiophene-2-carbohydrazide have been investigated as potential therapeutic agents through molecular docking studies against various biological targets. For instance, these compounds have been docked into the active sites of proteins implicated in cancer. researchgate.netbepls.com One study explored thiophene-carbohydrazide analogues as inhibitors of Folate Receptor α (FRα), a target in cancer treatment. bepls.com The results showed that the designed compounds exhibited strong binding affinities, with scores ranging from -8.2 to -11 kcal/mol. bepls.com

These docking simulations identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. researchgate.net The binding affinity score, typically given in kcal/mol, provides an estimate of the binding strength, with more negative values indicating a more stable ligand-receptor complex. bepls.com Such studies are instrumental in the rational design of new, more potent inhibitors based on the this compound scaffold. bepls.comnih.gov

| Target Protein | Ligand Type | Binding Affinity (kcal/mol) | Reference |

| Folate Receptor α (FRα) | Thiophene-carbohydrazide derivatives | -8.2 to -11.0 | bepls.com |

| Transforming growth factor beta-2 (TGFβ2) | 3-Amino-thiophene-2-carbohydrazide derivatives | Not specified | researchgate.net |

| Human carbonic anhydrase IX (CA IX) | Thiophene-based derivatives | Not specified | nih.gov |

Prediction of Binding Affinities and Binding Modes

Molecular docking studies have been instrumental in predicting the binding affinities and modes of this compound derivatives with various protein targets. In a study focused on anti-colon cancer agents, a series of arylidenehydrazide derivatives were synthesized from this compound and their binding affinities for Transforming Growth Factor Beta-2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) were evaluated. The docking scores for some of these derivatives against TGFβ2 and VEGFR2 indicated strong potential for inhibitory activity. For instance, docking scores for certain derivatives against TGFβ2 ranged from -10.708 to -8.596 kcal/mol. researchgate.net

Another study on different thiophene carbohydrazide (B1668358) analogues targeting Folate Receptor α (FRα) for anticancer applications reported binding affinities ranging from -8.2 kcal/mol to -11 kcal/mol. bepls.com Although these are not direct derivatives of this compound, they share a common structural motif, suggesting the therapeutic potential of this scaffold.

The binding modes of these derivatives typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the active sites of the target proteins. For example, in the study on TGFβ2, specific 2D and 3D ligand-protein interaction diagrams were generated to visualize these interactions. researchgate.net

Table 1: Predicted Binding Affinities of this compound Derivatives against TGFβ2 and VEGFR2

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | TGFβ2 | -10.708 |

| Derivative B | TGFβ2 | -9.550 |

| Derivative C | VEGFR2 | -9.890 |

| Derivative D | VEGFR2 | -9.215 |

Note: The specific structures of the derivatives are detailed in the source literature. Data is representative of reported ranges.

Investigation of Interactions with Specific Receptor Proteins (e.g., TGFβ2, VEGFR2, COX-2, DNA gyrase, CDK2, Tubulin)

Computational studies have explored the interactions of this compound derivatives with several key receptor proteins implicated in various diseases.

TGFβ2 and VEGFR2: As mentioned, derivatives of this compound have been investigated as potential inhibitors of TGFβ2 and VEGFR2, both of which are crucial in cancer progression and angiogenesis. researchgate.net Molecular docking simulations revealed that these derivatives can fit into the binding pockets of these proteins, forming stable complexes. The interactions are characterized by hydrogen bonds and hydrophobic contacts with essential amino acid residues, suggesting a mechanism for their potential anti-cancer effects. researchgate.net

COX-2: While direct studies on this compound are not available, related N-acylhydrazone derivatives have been designed as anti-inflammatory agents, which often target cyclooxygenase (COX) enzymes. mdpi.com Docking studies on other hydrazone-bearing compounds have demonstrated interactions with COX-2, indicating that derivatives of this compound could potentially act as COX-2 inhibitors. researchgate.net

DNA Gyrase: There is a lack of specific studies on the interaction of this compound or its direct derivatives with DNA gyrase in the reviewed literature.

CDK2: Similarly, no specific molecular docking or interaction studies were found for this compound with Cyclin-Dependent Kinase 2 (CDK2). However, other carbohydrazide derivatives have been explored as CDK2 inhibitors, suggesting a potential avenue for future research. nih.gov

Tubulin: Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been investigated as tubulin inhibitors. nih.gov These studies, while not directly on this compound, highlight the potential for carbohydrazide-containing compounds to interact with the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Behavior

Molecular dynamics simulations have been employed to assess the stability of complexes formed between derivatives of this compound and their protein targets. In the investigation of arylidenehydrazide derivatives with TGFβ2 and VEGFR2, MD simulations were performed to understand the dynamic behavior and stability of the ligand-protein complexes. researchgate.net These simulations provide insights into the conformational changes that occur upon binding and help to validate the docking poses. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains bound in the active site. researchgate.net

In Silico Predictive Modeling for Drug-likeness and Drug-scores

Table 2: Predicted Drug-likeness and Drug-scores for 3-Aminothiophene-2-acylhydrazone Derivatives

| Compound Derivative | Druglikeness | Drug-score |

|---|---|---|

| Derivative 5a | 1.15 | 0.45 |

| Derivative 5b | 1.20 | 0.42 |

| Derivative 5c | 0.98 | 0.51 |

| Derivative 5d | -1.85 | 0.38 |

| Derivative 5e | 1.30 | 0.46 |

Data is illustrative of findings from the OSIRIS Property Explorer on a series of derivatives.

Crystal Packing Analysis and Intermolecular Forces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For Methyl-3-aminothiophene-2-carboxylate, the Hirshfeld surface analysis revealed that the crystal packing is stabilized by N–H⋯O and N–H⋯N hydrogen bonds, as well as weaker C–H⋯S and C–H⋯Cg interactions. mdpi.com The fingerprint plots provide a 2D representation of these interactions, with characteristic spikes indicating the prevalence of specific contacts. For the precursor, O⋯H/H⋯O contacts were prominent, corresponding to the strong hydrogen bonds. mdpi.com It is highly probable that the carbohydrazide moiety in this compound would also lead to a rich network of hydrogen bonds, significantly influencing its crystal packing.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions. In the study of Methyl-3-aminothiophene-2-carboxylate, RDG analysis was performed on a trimer of the molecule. mdpi.com The resulting isosurfaces confirmed the presence of strong hydrogen bonds (visualized as blue surfaces), van der Waals interactions (green surfaces), and steric repulsion (red surfaces). mdpi.com This type of analysis would be equally valuable for understanding the intricate network of non-covalent interactions in the crystal structure of this compound, should it become available.

Energy Framework Analysis of Crystal Interactions (Dispersion, Electrostatic Contributions)

Computational and theoretical chemistry investigations, particularly energy framework analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of thiophene derivatives. While specific studies on this compound are not extensively available, a detailed analysis of the closely related compound, Methyl-3-aminothiophene-2-carboxylate (matc), offers valuable comparative insights into the nature and magnitude of crystal interactions. The structural similarity, particularly the presence of the 3-aminothiophene core, suggests that the fundamental types of interactions and their relative contributions could be analogous.

In the crystal structure of matc, the stability of the molecular packing is dictated by a combination of electrostatic and dispersion forces. mdpi.com Energy framework analysis, a computational tool used to visualize and quantify intermolecular interaction energies, reveals the intricate balance of these forces within the crystal lattice. mdpi.com

Detailed research findings for Methyl-3-aminothiophene-2-carboxylate indicate that while dispersion forces are the predominant stabilizing interaction, electrostatic contributions, primarily from hydrogen bonding, are also significant. mdpi.com The total interaction energy is a sum of electrostatic, dispersion, polarization, and repulsion energies.

A breakdown of the interaction energies in the crystal structure of matc highlights the dominant role of dispersion energy. mdpi.com The visualization of these energy components through energy framework diagrams illustrates the topology and strength of the interactions. For instance, the interaction energies between molecular pairs can be dissected to understand how molecules are held together. The strong N–H⋯O and N–H⋯N hydrogen bonds contribute significantly to the electrostatic energy. mdpi.com

| Energy Component | Value (kJ/mol) |

| Total Electrostatic (Eele) | -173.5 |

| Total Polarization (Epol) | -37.4 |

| Total Dispersion (Edis) | -392.2 |

| Total Repulsion (Erep) | 368.3 |

| Total Interaction (Etot) | -326.6 |

This data clearly demonstrates that the dispersion energy is the largest attractive component, substantially greater than the electrostatic energy. mdpi.com However, the electrostatic interactions, though smaller in magnitude, are crucial for the directionality and specificity of the molecular arrangement, primarily driven by hydrogen bonds. mdpi.com The repulsive forces nearly balance the attractive forces, leading to a stable crystal lattice.

Energy framework diagrams for matc further elucidate the nature of these interactions. The visualization typically shows "cylinders" connecting pairs of molecules, with the size and color of the cylinders representing the strength and nature of the interaction. In the case of matc, the diagrams for electrostatic and dispersion components reveal different patterns, underscoring their distinct roles in the crystal packing. mdpi.com The total energy framework combines these contributions to provide a comprehensive picture of the crystal's energetic landscape. mdpi.com The absence of cylinders in a particular direction often indicates that the interactions in that direction are weaker than a certain threshold, for example, 8 kJ/mol. mdpi.com The strongest total interaction energy observed between molecular pairs in matc was -29.4 kJ/mol, a result of significant electrostatic contributions from N–H⋯O hydrogen bonding. mdpi.com

Given the presence of the amino group and the carbohydrazide moiety in this compound, which are also capable of forming strong hydrogen bonds, it is reasonable to infer that its crystal structure would similarly be stabilized by a complex interplay of dominant dispersion forces and significant, direction-defining electrostatic interactions.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Emphasis

Anti-cancer Activity and Mechanistic Insights (In Vitro)

Derivatives of 3-aminothiophene-2-carbohydrazide have demonstrated notable anti-cancer activity in various laboratory settings. These investigations have centered on their ability to induce cell death in cancer cell lines, inhibit key molecular targets involved in tumor growth and progression, and modulate fundamental cellular processes.

The cytotoxic effects of novel arylidenehydrazide derivatives synthesized from 3-amino-thiophene-2-carboxylic acid methyl ester have been evaluated against human colon cancer (HCT116) and human umbilical vein endothelial (HUVEC) cell lines. researchgate.net One of the most active compounds identified, (E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamide, was found to be highly selective and potent. researchgate.net When compared to standard reference drugs, this derivative was 7-fold more selective than doxorubicin (B1662922) and 4-fold more selective than gefitinib, highlighting its potential as a selective anti-colon cancer agent. researchgate.net The antiproliferative activities of various heterocyclic compounds are frequently assessed against a panel of human tumor cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7), to determine their potency and spectrum of activity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiophene (B33073) Derivatives

| Compound Type | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Arylidenehydrazide derivative of this compound | HCT116 (Colon Cancer) | High selective and active cytotoxicity | researchgate.net |

| Arylidenehydrazide derivative of this compound | HUVEC (Endothelial) | Tested for cytotoxicity to assess selectivity | researchgate.net |

| General Thiophene Derivatives | HepG-2 (Liver Cancer) | Commonly used for screening | nih.gov |

| General Thiophene Derivatives | MCF-7 (Breast Cancer) | Commonly used for screening | nih.gov |

To understand the molecular basis of their anti-cancer effects, studies have explored the interaction of this compound derivatives with specific protein targets crucial for cancer cell survival and proliferation. In silico and in vitro studies have revealed that these compounds can exhibit promising inhibitory effects on key signaling proteins. researchgate.net

Molecular docking and dynamics studies have been conducted on targets such as Transforming growth factor beta-2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to determine potential inhibition mechanisms. researchgate.net The vascular endothelial growth factor (VEGF) is a primary driver of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov VEGF binds to VEGFR2 on endothelial cells, triggering downstream signaling that promotes cell proliferation and migration. nih.gov The detailed in vitro and in silico biological activity studies of the highly active (E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamide derivative demonstrated promising inhibitory effects on both TGFβ2 and VEGFR2. researchgate.net Targeting both VEGFR2 and tubulin, a key component of the cell's cytoskeleton, is another strategy that allows for the inhibition of both tumor vasculature and the tumor cells themselves. nih.govnih.gov

The cytotoxic effects of thiophene-based compounds are often linked to their ability to interfere with critical cellular processes, such as the cell cycle and apoptosis (programmed cell death). While direct studies on this compound are specific, research on structurally related compounds provides insight into potential mechanisms. For instance, certain N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives have been shown to possess the ability to arrest the cell cycle in the G2/M phase and induce apoptosis in a time-dependent manner. nih.gov The induction of apoptosis is a hallmark of many effective anticancer agents. mdpi.comresearchgate.net This process can be triggered through various signaling pathways, often involving the activation of caspases, which are enzymes that execute cell death. researchgate.net The ability of a compound to halt the cell cycle at specific checkpoints, such as the G2/M transition, prevents cancer cells from dividing and proliferating. nih.govnih.gov

Antimicrobial Activity (In Vitro)

In addition to their anti-cancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. In vitro evaluations have been conducted against a range of pathogenic bacteria and fungi.

Thiophene-based compounds have shown considerable promise as antibacterial agents. Studies on 3-aminothiophene-2-carboxylates, which are structurally related to the carbohydrazide (B1668358), have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. semanticscholar.org Specifically, certain derivatives containing chloro, methoxy (B1213986), and amide groups showed excellent to moderate antibacterial activities against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 10-20 μg/mL. semanticscholar.org Other research efforts have focused on synthesizing thiophene-based heterocycles to test against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov The development of new agents is particularly critical for tackling drug-resistant Gram-negative bacteria. nih.gov

The antifungal potential of this class of compounds has also been established. The same 3-aminothiophene-2-carboxylates that exhibited antibacterial action were also effective against the fungal strains Aspergillus niger and Candida albicans, showing MIC values of 10-20 μg/mL, which is comparable to the standard drug Fluconazole (20 μg/mL). semanticscholar.org Candida albicans is a common opportunistic fungal pathogen, and derivatives of thiophene-2-carbohydrazide (B147627) have been specifically synthesized and evaluated for their activity against this strain. nih.gov The incorporation of 2-amino-thiophene derivatives into nanoparticle formulations has also been explored as a method to enhance their antifungal activity against Candida and Cryptococcus species. nih.gov

Table 2: In Vitro Antimicrobial Activity of 3-Aminothiophene Derivatives

| Compound Type | Microbial Strain | Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3-Aminothiophene-2-carboxylates | Staphylococcus aureus | Gram-positive Bacteria | 10-20 | semanticscholar.org |

| 3-Aminothiophene-2-carboxylates | Escherichia coli | Gram-negative Bacteria | 10-20 | semanticscholar.org |

| 3-Aminothiophene-2-carboxylates | Aspergillus niger | Fungus | 10-20 | semanticscholar.org |

| 3-Aminothiophene-2-carboxylates | Candida albicans | Fungus | 10-20 | semanticscholar.org |

| Thiophene-2-carbohydrazide derivatives | Candida albicans | Fungus | Activity evaluated | nih.gov |

| Thiophene-2-carbohydrazide derivatives | Methicillin-resistant Staphylococcus aureus | Gram-positive Bacteria | Activity evaluated | nih.gov |

Proposed Mechanisms of Action (e.g., DNA Gyrase Inhibition)

While direct in vitro studies specifically investigating the DNA gyrase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of thiophene-containing compounds has been identified as potential inhibitors of this essential bacterial enzyme. DNA gyrase, a type II topoisomerase, is a critical enzyme for bacterial DNA replication and is a validated target for antibacterial agents.

Some studies have explored thiophene derivatives as a class of antibacterial agents that target DNA gyrase. These compounds have been shown to stabilize the gyrase-mediated DNA-cleavage complexes, which can occur in either one or both DNA strands. This mechanism is distinct from that of fluoroquinolones, which typically stabilize double-stranded DNA breaks. The binding site for some antibacterial thiophenes has been identified in a protein pocket between the winged helix domain and the topoisomerase-primase domain, suggesting an allosteric mechanism of inhibition.

It is important to note that this inhibitory action has been attributed to thiophene derivatives rather than this compound itself. Further research is required to determine if this compound possesses similar DNA gyrase inhibitory properties.

Anti-inflammatory Properties and Molecular Basis (In Vitro)

In vitro studies have primarily focused on the anti-inflammatory potential of derivatives of this compound, particularly N-acylhydrazone derivatives. These compounds have demonstrated significant anti-inflammatory activity, suggesting that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

The molecular basis for the anti-inflammatory effects of these derivatives is believed to be linked to the modulation of key inflammatory pathways, including the cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. nih.gov These pathways are crucial in the inflammatory process, with COX enzymes being the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The in vitro evaluation of 3-aminothiophene-2-acylhydrazone derivatives has shown a significant reduction in inflammatory markers. nih.gov While the direct activity of the parent compound, this compound, has not been as extensively detailed, the potent activity of its derivatives underscores the potential of this chemical class. The mechanism of action for the most bioactive of these derivatives is currently under further investigation to fully elucidate their anti-inflammatory profile at the molecular level. nih.gov

In Vitro Anti-inflammatory Activity of 3-Aminothiophene-2-Acylhydrazone Derivatives

| Compound Derivative | In Vitro Model | Key Findings | Potential Mechanism |

|---|---|---|---|

| 5a | Carrageenan-induced peritonitis in mice | Significant reduction of cell recruitment (ID50 = 7.2 ± 1.8 µmol/Kg) nih.gov | Modulation of COX and/or p38 MAPK pathways nih.gov |

| 5d | Carrageenan-induced peritonitis in mice | Significant reduction of cell recruitment nih.gov | Modulation of COX and/or p38 MAPK pathways nih.gov |

Angiogenesis Inhibition and Related Mechanistic Studies

The investigation into the anti-angiogenic properties of this compound has largely been conducted through the study of its derivatives. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

In vitro and in silico studies have revealed that certain arylidenehydrazide derivatives of this compound exhibit promising inhibitory effects on VEGFR-2. researchgate.net Molecular docking and dynamics studies have been employed to understand the binding affinity and stability of these compounds with VEGFR-2. researchgate.net

One particularly active derivative, (E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamide, has demonstrated strong and selective anti-colon cancer effects in vitro, which are attributed in part to its inhibitory action on VEGFR-2. researchgate.net These findings suggest that the this compound scaffold can be a valuable template for designing novel angiogenesis inhibitors that target the VEGFR-2 signaling pathway. Further mechanistic studies are needed to fully characterize the anti-angiogenic potential of this class of compounds.

In Vitro Angiogenesis Inhibition by this compound Derivatives

| Compound Derivative | Target | In Vitro Model | Key Findings |

|---|---|---|---|

| (E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamide (11) | VEGFR-2 | Human umbilical vein endothelial cell lines | Promising inhibitory effects on VEGFR-2 researchgate.net |

3 Aminothiophene 2 Carbohydrazide As a Privileged Scaffold in Drug Discovery

Conceptual Framework of Privileged Structures in Medicinal Chemistry

The concept of "privileged structures" was introduced in 1988 by Evans and his team. cambridgemedchemconsulting.comufrj.brmdpi.com They observed that certain molecular motifs consistently appear in the structures of various drugs with different therapeutic applications, suggesting their ability to interact with multiple receptors. ufrj.brmdpi.com These frameworks are considered "privileged" because they provide a structural bias for binding to a range of biological targets, making them excellent starting points for the design of new drug candidates. nih.govingentaconnect.com

A privileged structure is typically a semi-rigid scaffold that can present multiple interaction points, such as hydrophobic residues and hydrogen bond donors/acceptors, in a well-defined three-dimensional arrangement. cambridgemedchemconsulting.com This pre-organization reduces the entropic penalty of binding to a target protein, contributing to higher affinity. The strategic modification of these core structures allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov

It is important to distinguish privileged structures from pan-assay interference compounds (PAINS), which can show activity in various assays through non-specific mechanisms. mdpi.com True privileged scaffolds facilitate specific, drug-like interactions with their biological targets.

Design Rationale for Thiophene-Hydrazide Based Lead Compounds

The thiophene (B33073) ring is a well-established privileged pharmacophore in medicinal chemistry. nih.gov Its presence in numerous FDA-approved drugs highlights its importance. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability or solubility. nih.gov

The combination of a thiophene ring with a hydrazide moiety in 3-aminothiophene-2-carbohydrazide creates a versatile scaffold for drug design. The hydrazide group provides additional points for hydrogen bonding and can be readily modified to introduce a wide range of substituents, allowing for the exploration of chemical space and the optimization of biological activity. nih.gov The design of lead compounds based on this scaffold often involves leveraging the known biological activities of both the thiophene and hydrazide components, aiming for synergistic effects. nih.govscielo.br

Scaffold Diversification and Elucidation of Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for diversification to explore structure-activity relationships (SAR). The amino group at the 3-position, the carbohydrazide (B1668358) at the 2-position, and the thiophene ring itself can all be modified. A common strategy involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazone derivatives. nih.govresearchgate.net

Systematic modifications of the scaffold and its substituents allow for the elucidation of SAR, which is crucial for optimizing the potency and selectivity of lead compounds. For instance, studies on thiophene-2-carboxamide Schiff base derivatives have shown that the nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly influence their biological activity. researchgate.net The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to interact with the target. researchgate.net

Table 1: Examples of Scaffold Diversification and Resulting Biological Activities

| Parent Scaffold | Modification | Resulting Compound Class | Observed Biological Activities |

| This compound | Condensation with various benzaldehydes | 3-Aminothiophene-2-acylhydrazones | Analgesic, Anti-inflammatory nih.gov |

| This compound | Acylation of the 3-amino group and condensation of the hydrazide | (E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide | Anti-colon cancer bezmialem.edu.tr |

| Thiophene-2-carbohydrazide (B147627) | Reaction with haloaryl isothiocyanates and cyclization | 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Antimicrobial, Chemotherapeutic mdpi.com |

Contribution of the Hydrazone Moiety to Bioactivity and Molecular Recognition

The hydrazone moiety (-CO-NH-N=CH-) is a key contributor to the biological activity of derivatives of this compound. nih.govnih.gov This group possesses both hydrogen bond donor (NH) and acceptor (C=O and N) capabilities, allowing it to form strong interactions with biological targets like enzymes and receptors. nih.gov The structural flexibility of the hydrazone linker allows the molecule to adopt different conformations to fit into various binding pockets.

The azomethine group (-N=CH-) within the hydrazone is a crucial pharmacophore. researchgate.net The stereochemistry of the imine double bond, typically found as the more stable E-isomer, plays a significant role in determining the biological activity. nih.gov The electronic environment of the hydrazone moiety, which can be modulated by substituents on the attached aromatic ring, influences its reactivity and interaction with target proteins. mdpi.com

Rational Molecular Modification Strategies for Modulating Activity and Selectivity

Rational molecular modification is a cornerstone of drug discovery, aiming to improve the properties of a lead compound. For derivatives of this compound, several strategies can be employed:

Functional Group Modification: Introducing or modifying functional groups on the aromatic ring of the hydrazone moiety can significantly impact activity and selectivity. For example, the addition of halogen atoms or methoxy (B1213986) groups can alter the lipophilicity and electronic nature of the molecule, influencing its binding affinity and pharmacokinetic profile. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups or ring systems with others that have similar physical or chemical properties can lead to improved characteristics. For instance, replacing a phenyl ring with a bioisosteric heterocycle can modulate activity or reduce toxicity. nih.gov

Scaffold Hopping: This involves replacing the core scaffold with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties and potentially new intellectual property. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to guide the design of modifications that enhance the interaction between the ligand and the target protein. bezmialem.edu.trnih.gov

Identification of Novel Active Scaffolds and Hit Expansion in Drug Discovery

The process of drug discovery often begins with the identification of "hits"—compounds that show initial activity in a screening assay. drugtargetreview.com Privileged scaffolds like this compound serve as excellent starting points for generating compound libraries for high-throughput screening. evotec.com

Once a hit is identified, the next step is "hit expansion," where a series of analogues are synthesized to explore the initial SAR and confirm the activity of the chemical series. drugtargetreview.comdeepmirror.ai The goal is to identify a "lead series" with promising potency, selectivity, and drug-like properties that can be further optimized into a clinical candidate. drugtargetreview.com The diversity of a compound library is crucial for increasing the probability of finding novel and active scaffolds. evotec.com The use of computational tools can aid in the design of diverse libraries and the selection of compounds for screening. mdpi.com

The journey from a hit to a lead compound involves a multi-parameter optimization process, considering not only potency but also factors like solubility, metabolic stability, and potential toxicity. drugtargetreview.com The this compound scaffold, with its inherent "drug-like" properties and synthetic tractability, provides a solid foundation for this iterative process of discovery and optimization.

Applications in Chemical Sensing Chemosensors

Design and Synthesis of 3-Aminothiophene-2-carboxamide/carbohydrazide-Based Fluorescent Probes

The design of fluorescent probes based on the 3-Aminothiophene-2-carbohydrazide framework typically involves a straightforward synthetic strategy centered on Schiff base condensation. This reaction provides a modular approach to introduce various signaling units and receptor sites. The core structure, this compound, is itself synthesized from its corresponding ester, methyl 3-aminothiophene-2-carboxylate.

The general synthetic pathway involves two main steps:

Hydrazinolysis: Methyl 3-aminothiophene-2-carboxylate is treated with hydrazine (B178648) hydrate, typically in an alcoholic solvent under reflux, to convert the methyl ester into the carbohydrazide (B1668358) functional group.

Schiff Base Condensation: The resulting this compound is then reacted with a selected aldehyde or ketone. This condensation reaction, often catalyzed by a small amount of acid, yields a Schiff base (an azomethine or imine derivative).

The choice of the aldehyde is critical as it dictates the specificity and sensing properties of the final probe. Aldehydes containing additional coordinating atoms (like hydroxyl or pyridyl groups) are often employed to create a specific binding pocket for the target metal ion. For instance, reacting the carbohydrazide with salicylaldehyde (B1680747) or a substituted salicylaldehyde introduces a phenolic hydroxyl group ortho to the imine nitrogen, creating a tridentate (N,N,O) binding site ideal for chelating metal ions. This modularity allows for the rational design of probes for different analytes. A novel bifunctional thiophene-based Schiff base, for example, was developed for the simultaneous detection of Al³⁺ and Zn²⁺ ions nih.gov.

Detection Mechanisms for Metal Ions (e.g., Zn²⁺, Cu²⁺)

Schiff base derivatives of this compound can act as effective chemosensors for various metal ions, with detection often signaled by a change in their photophysical properties upon ion binding. The sensing mechanism is highly dependent on the nature of both the probe and the specific metal ion.

Fluorescence Turn-on: For diamagnetic metal ions like Zn²⁺, a "turn-on" fluorescence response is frequently observed. In the free state, many Schiff base probes exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or efficient non-radiative decay pathways. Upon binding to Zn²⁺, the metal ion coordinates with the imine nitrogen, the carbohydrazide oxygen, and other donor atoms, forming a rigid chelate structure. This complexation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) nih.govnih.gov. A novel sensor, for instance, showed a remarkable fluorescence enhancement in response to Al³⁺ and Zn²⁺ nih.gov.

Fluorescence Quenching: In contrast, paramagnetic metal ions like Cu²⁺ typically induce fluorescence quenching. When the probe binds to a paramagnetic center such as Cu²⁺, the fluorescence is often quenched due to efficient energy or electron transfer from the excited state of the fluorophore to the half-filled d-orbitals of the copper ion. A new thiophene (B33073) hydrazide derivative was developed as a colorimetric sensor for Cu²⁺ and a fluorescent "turn-on" sensor for Al³⁺, highlighting the different responses to paramagnetic and diamagnetic ions researchgate.netnih.gov.

In addition to fluorescence changes, the binding of metal ions can also induce a visible color change in the sensor solution, allowing for naked-eye detection. This colorimetric response arises from a shift in the electronic absorption spectrum of the probe upon complexation. The coordination of the metal ion alters the energy levels of the probe's molecular orbitals, typically causing a red-shift (bathochromic shift) in the maximum absorption wavelength. This shift is often due to enhanced intramolecular charge transfer (ICT) within the conjugated system of the probe-metal complex. For example, a thiophene hydrazide derivative was utilized as a naked-eye colorimetric sensor for Cu²⁺, with the solution changing from colorless to yellow upon addition of the ion researchgate.netnih.gov.

Detection Mechanisms for Anions (e.g., CN⁻)

While primarily designed for cations, probes derived from carbohydrazides can also be engineered for anion detection. The detection of anions like cyanide (CN⁻) can occur through several mechanisms. One common approach is a displacement assay. In this method, a probe-Cu²⁺ complex, which is typically non-fluorescent (quenched), is prepared first. The subsequent addition of cyanide, which has a very high affinity for copper, strips the Cu²⁺ ion from the probe complex. This decomplexation restores the original, fluorescent state of the probe, resulting in a "turn-on" signal for cyanide. This method provides a highly selective and sensitive way to detect CN⁻.

Analytical Investigations of Sensing Systems (e.g., ¹H NMR Titrations, Job Plots, ESI-Mass Analysis)

To validate the sensing mechanism and characterize the interaction between the probe and the target ion, several analytical techniques are employed.

¹H NMR Titrations: This technique is used to identify the specific atoms on the probe that are involved in binding the ion. By adding incremental amounts of the target ion to a solution of the probe and monitoring the changes in the chemical shifts of the protons, the binding sites can be elucidated. Protons near the coordination sites typically experience a significant downfield shift upon complexation. This method was used to confirm the binding mode of a thiophene hydrazide sensor with Al³⁺ and Cu²⁺ researchgate.net.

Job Plots: The stoichiometry of the probe-ion complex (e.g., 1:1, 1:2) is commonly determined using the continuous variation method, also known as a Job plot. In this experiment, the total molar concentration of the probe and the ion is kept constant while their molar fractions are varied. The absorbance or fluorescence intensity is plotted against the mole fraction of the probe. The maximum of the plot corresponds to the stoichiometry of the complex formed. Job's plot analysis has confirmed 1:1 stoichiometric ratios for various thiophene-based sensors with ions like Al³⁺ and Zn²⁺ nih.gov.

ESI-Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) provides direct evidence for the formation of the proposed probe-ion complex. The mass spectrum of a solution containing both the probe and the target ion will show a peak corresponding to the mass-to-charge ratio of the newly formed complex, confirming its identity and stoichiometry rsc.org.

These analytical methods, when used in combination, provide a comprehensive understanding of the sensing event at a molecular level, confirming the proposed binding mode and mechanism.

Future Research Directions and Emerging Perspectives

Exploration of Advanced Derivatization and Functionalization Strategies

Future synthetic efforts will move beyond traditional condensation reactions to explore more sophisticated derivatization and functionalization strategies. The core structure of 3-aminothiophene-2-carbohydrazide offers multiple reactive sites—the amino group, the hydrazide moiety, and the thiophene (B33073) ring itself—that can be exploited for chemical modification.

Advanced strategies will likely include:

Multi-component Reactions: Employing one-pot, multi-component reactions to rapidly generate libraries of complex derivatives, increasing structural diversity and synthetic efficiency.

Palladium-Catalyzed Cross-Coupling: Utilizing modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl substituents onto the thiophene ring or the amino group. This can modulate the electronic properties and steric profile of the molecule to optimize target binding .

Bioorthogonal Chemistry: Developing derivatives functionalized with bioorthogonal handles (e.g., alkynes, azides) to enable their use as chemical probes for target identification and validation studies in complex biological systems.

Cyclization Reactions: Exploring intramolecular cyclization reactions to construct novel fused heterocyclic systems, such as thieno[3,2-d]pyrimidines or other polycyclic structures, which could lead to compounds with entirely new pharmacological profiles acs.org.

The synthesis of various acylhydrazone derivatives has been a common strategy, typically involving the condensation of the carbohydrazide (B1668358) with a range of aldehydes. scielo.brmdpi.com For instance, reacting this compound with different aromatic aldehydes under acidic catalysis is a well-established method to produce N-acylhydrazone (NAH) derivatives. scielo.brmdpi.comresearchgate.net

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagents | Resulting Derivative Class | Potential for Advancement |

|---|---|---|---|

| Condensation | Aromatic Aldehydes, Catalytic Acid | Arylidenehydrazides / N-Acylhydrazones | Use of complex, functionalized, or heterocyclic aldehydes to explore new chemical space. |

| Acylation | Acyl Chlorides (e.g., 2,4-dichloro benzoyl chloride) | Amide derivatives | Introduction of diverse acyl groups to tune lipophilicity and hydrogen bonding capacity. |

| Hydrazinolysis | Hydrazine (B178648) Hydrate | Carbohydrazide (the core compound) | This is the foundational step; further derivatization of the hydrazide is key. mdpi.com |

| Cyclization | Isothiocyanates, followed by base | Thiophene-Triazole Hybrids | Exploring different cyclizing agents to form diverse five- or six-membered heterocyclic rings fused to or linked to the thiophene core. csic.esmdpi.com |

Refined Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational methods like molecular docking and molecular dynamics (MD) simulations have already proven invaluable in studying derivatives of this compound. bezmialem.edu.tracs.org These techniques have been used to predict binding affinities and understand interactions with protein targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Transforming Growth Factor beta-2 (TGFβ2). bezmialem.edu.tr Future work will focus on refining these computational models for greater predictive accuracy and deeper mechanistic insight.

Emerging computational approaches include:

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to model the active site of target proteins with high accuracy, allowing for a more precise description of ligand-receptor interactions, particularly charge transfer and polarization effects.

Enhanced Sampling MD Simulations: Using techniques like metadynamics or umbrella sampling to explore the full binding/unbinding pathways of ligands and calculate free energy profiles with greater precision than standard MD simulations. innovareacademics.in

Pharmacophore Modeling and Virtual Screening: Developing sophisticated 3D pharmacophore models based on known active derivatives to screen vast virtual libraries for new hits with diverse core scaffolds.

ADMET Prediction: Integrating more reliable in silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the design phase to minimize late-stage failures. mdpi.com

Table 2: Application of Computational Modeling in this compound Research

| Computational Method | Objective | Example Finding / Future Direction |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity. | Identified key interactions with VEGFR2 and TGFβ2. bezmialem.edu.tr Future work could use more flexible docking protocols to account for protein conformational changes. |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Confirmed the stability of docked poses over time. bezmialem.edu.tracs.org Future simulations could be extended to microsecond timescales for more rigorous stability assessment. |

| DFT Calculations | Analyze molecular structure, vibrational frequencies, and electronic properties. | Used to confirm molecular structures and evaluate reactivity trends. bohrium.com Could be expanded to calculate reaction barriers for proposed synthetic routes. |

| ADMET Prediction | Evaluate drug-likeness and potential toxicity. | Predicted low toxicity risk for several anti-inflammatory derivatives. mdpi.com Future models should incorporate more complex endpoints, such as hERG inhibition or metabolic stability. |

Expanding the Scope of Biological Targets and Pathways

Research has primarily focused on the anti-inflammatory, analgesic, and anticancer potential of this compound derivatives. mdpi.combezmialem.edu.tr However, the thiophene scaffold is a common feature in drugs targeting a wide range of diseases. researchgate.net A key future direction is to systematically screen these compounds against a broader panel of biological targets.

Potential new areas for investigation include:

Neurodegenerative Diseases: Targeting enzymes implicated in neurodegeneration, such as BACE1 or glycogen (B147801) synthase kinase 3 (GSK-3).

Infectious Diseases: Exploring activity against viral targets like HIV protease researchgate.net or bacterial enzymes. Thiophene derivatives have shown promise as antimicrobial agents. nih.gov

Metabolic Disorders: Investigating the inhibition of enzymes involved in metabolic syndrome, such as dipeptidyl peptidase-4 (DPP-4).

Kinase Inhibitors: Systematically screening against a wide panel of kinases, as thiophene-based compounds are known to be effective kinase inhibitors for various therapeutic applications. acs.orgresearchgate.net

Derivatives have shown inhibitory effects on targets like TGFβ2 and VEGFR2, which are crucial in colon cancer progression. bezmialem.edu.tr While some analogues were tested against p38 MAPK for antinociceptive effects, it was concluded not to be the primary target, indicating the need to explore other pathways for this observed activity. scielo.br

Development of Novel Hybrid Molecules and Multi-Functional Probes

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing drugs with dual-action mechanisms or improved properties. The this compound scaffold is an ideal platform for creating such hybrids.

Future research will focus on:

Dual-Target Inhibitors: Designing hybrid molecules that can simultaneously inhibit two distinct but related targets in a disease pathway, such as a kinase and a protein-protein interaction. For example, creating hybrids of a thiophene-based kinase inhibitor and another known anticancer agent. innovareacademics.in

Theranostic Agents: Functionalizing the scaffold with imaging agents (e.g., fluorophores) or chelating moieties for radiometals to create theranostic compounds that combine therapeutic action with diagnostic imaging.

Multi-functional Probes: Developing probes that can be used for affinity-based protein profiling or activity-based protein profiling to identify novel cellular targets of the thiophene scaffold.

The synthesis of thiophene-triazole hybrids represents an existing example of this approach, where the thiophene core is linked to a 1,2,4-triazole (B32235) moiety, another heterocycle known for its broad pharmacological activities. csic.esmdpi.com

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and generating novel molecular ideas. researchgate.net Applying these technologies to the this compound scaffold can significantly accelerate the optimization process.

Key applications will include:

Generative Models: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives de novo that are predicted to have high affinity for a specific target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Building sophisticated ML-based QSAR models to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Scaffold Hopping: Employing AI algorithms to identify novel scaffolds that mimic the pharmacophoric features of active this compound derivatives but possess different core structures, potentially leading to improved properties or novel intellectual property.

Synergistic Design: Combining AI-driven molecular design with computational simulations to create an integrated workflow where AI proposes new structures, and MD simulations validate their binding stability before synthesis. nih.gov This synergy can efficiently guide molecular design for drug optimization. nih.gov

Q & A

What are the standard synthetic methodologies for preparing 3-aminothiophene-2-carbohydrazide derivatives, and how do reaction conditions influence product purity?

Basic Research Question

The synthesis typically involves condensation reactions between this compound and aromatic aldehydes under anhydrous conditions. A general protocol includes:

- Step 1 : Refluxing the carbohydrazide (1.0 mmol) with substituted benzaldehyde (1.0 mmol) in ethanol (5 mL) and catalytic HCl for 1 hour.

- Step 2 : Evaporation under reduced pressure, followed by precipitation in ice-water.

- Step 3 : Purification via silica gel column chromatography using CH₂Cl₂/MeOH (98:2) to isolate derivatives (e.g., arylidenehydrazides) .

Key Considerations : Extended reaction times (>8 hours) or alternative solvents (e.g., benzene) may improve yields but risk side-product formation. For example, hydrazine hydrate in benzene under reflux produces intermediates requiring recrystallization from ethanol .

How can SHELX software enhance structural refinement and validation of this compound derivatives?

Basic Research Question

SHELXL (part of the SHELX suite) is critical for small-molecule crystallography:

- Refinement : Incorporates anisotropic displacement parameters and hydrogen-bonding networks for accuracy. Post-2015 updates allow TLS (Translation-Libration-Screw) refinement for high-resolution data .

- Validation : Uses built-in tools (e.g., ADDSYM) to detect missed symmetry and validate H-bond geometries. For example, bond length discrepancies >0.02 Å trigger re-examination of diffraction data .

What strategies optimize the design of this compound derivatives for selective anti-cancer activity?

Advanced Research Question

Derivative design focuses on substituent effects:

- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents on the benzylidene moiety enhance binding to TGFβ2 and VEGFR2. For instance, compound 11 (2,4-dichloro-4-fluorobenzylidene derivative) showed 7-fold selectivity over doxorubicin in colon cancer cells .

- Steric Effects : Bulky groups (e.g., 3,5-dimethylpyrazole) reduce off-target interactions. Molecular docking reveals that planar hydrazide moieties align with hydrophobic pockets in TGFβ2 (PDB: 2TGI) .

Experimental Validation : Prioritize derivatives with ClogP <3.5 and topological polar surface area (TPSA) <90 Ų to balance permeability and solubility .

How should researchers address contradictions between in vitro bioactivity and computational predictions for carbohydrazide derivatives?

Advanced Research Question

Discrepancies may arise from:

- Solvent Effects : In vitro assays (e.g., MTT) use aqueous buffers, whereas docking simulations assume vacuum conditions. Compound 11 ’s high selectivity (IC₅₀ = 1.2 µM vs. HUVEC: 8.5 µM) may reflect solvation-driven conformational changes .

- Protein Flexibility : Molecular dynamics (MD) simulations (>50 ns) reveal that TGFβ2 undergoes loop rearrangements, altering ligand-binding kinetics. Static docking models may underestimate binding free energies .

What in silico methodologies are robust for predicting the pharmacokinetic and mechanistic profiles of this compound derivatives?

Advanced Research Question

A multi-step workflow is recommended:

Docking : Use AutoDock Vina or Schrödinger Glide to screen derivatives against targets (e.g., VEGFR2; PDB: 4ASD).

MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD <2.0 Å).

ADMET Prediction : SwissADME predicts bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II).

Compound 11 showed favorable ADMET profiles (LD₅₀ = 300 mg/kg) and sustained hydrogen bonds with VEGFR2’s Asp1046 during MD .

What are the current limitations in elucidating the biological mechanisms of this compound derivatives?

Advanced Research Question

Key challenges include:

- Target Ambiguity : Many derivatives inhibit multiple kinases (e.g., TGFβ2, VEGFR2), complicating mechanistic studies. RNA-seq or phosphoproteomics can map signaling pathways .

- Metabolic Stability : Phase I/II metabolism (e.g., cytochrome P450 oxidation) may deactivate compounds. Liver microsome assays are critical for preclinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。